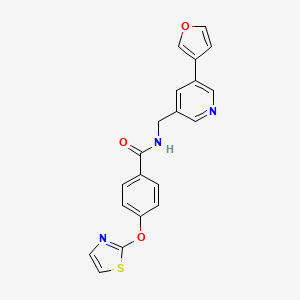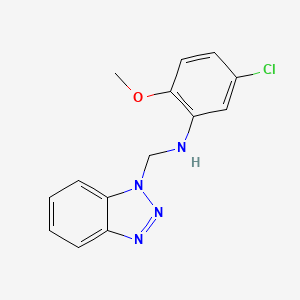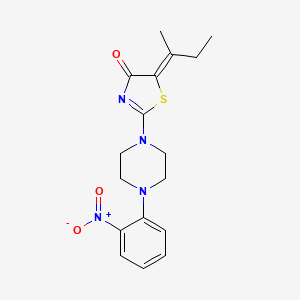![molecular formula C23H27N5O B2425943 4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide CAS No. 1243024-26-1](/img/structure/B2425943.png)
4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide derivative . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other groups. They are widely used in medicine for their antibacterial properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a sulfonyl chloride with an amine to form the sulfonamide . The specific reactants would depend on the other groups present in the molecule.Molecular Structure Analysis
The molecule contains a piperidine ring, a common feature in many pharmaceuticals. It also has a sulfonyl group attached to an aromatic ring, and an amide group .Chemical Reactions Analysis
As a sulfonamide, this compound might be expected to undergo reactions typical of this class of compounds. This could include substitution reactions at the sulfur atom or the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups in the molecule. The presence of the sulfonyl group could make the compound acidic, while the amide group could participate in hydrogen bonding .科学的研究の応用
Hypoglycemic Activity
The research conducted by Grell et al. (1998) explored the structure-activity relationships in a series of hypoglycemic benzoic acid derivatives, highlighting the medicinal potential of compounds related to 4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide. Their study identified repaglinide, a derivative with significant hypoglycemic activity, as an effective therapeutic for type 2 diabetic patients, marking a pivotal development in diabetes treatment [Grell et al., 1998].
Neurobiology Applications
Kepe et al. (2006) utilized a selective serotonin 1A (5-HT1A) molecular imaging probe, closely related in structure to the compound of interest, for quantification of 5-HT1A receptor densities in Alzheimer's disease patients' brains. This study provides insight into the neurobiological changes associated with Alzheimer's, suggesting potential diagnostic and therapeutic research directions [Kepe et al., 2006].
Prokinetic Agent Development
Sonda et al. (2004) synthesized a series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, which demonstrated significant prokinetic activity by accelerating gastric emptying and increasing the frequency of defecation. This research underscores the potential of such compounds in developing treatments for gastrointestinal motility disorders [Sonda et al., 2004].
Molecular Imaging Probe Development
Research into serotonin receptors in the living brain of Alzheimer's disease patients utilized a compound structurally akin to 4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide as a molecular imaging probe, demonstrating its application in neuroimaging and the study of neurological disorders [Kepe et al., 2006].
Pharmaceutical Chemistry
The exploration of benzamide derivatives for serotonin 4 receptor agonist activity by Sonda et al. (2004) and a separate study by the same group in 2003 provide insights into the chemical modifications that enhance the pharmacological profile of these compounds, indicating their significance in the development of novel pharmaceutical agents [Sonda et al., 2004; Sonda et al., 2003].
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-25(2)23-21(19-9-5-3-6-10-19)17-28(24-23)18-22(29)27-15-13-26(14-16-27)20-11-7-4-8-12-20/h3-12,17H,13-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCUFXYTKBHFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2425860.png)

![N-(2-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2425864.png)
![N-(4-fluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide](/img/structure/B2425865.png)

![1-[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2425868.png)
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate](/img/structure/B2425872.png)
![N-(2-fluorophenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2425873.png)


![5-((methylamino)methyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2425877.png)
![Ethyl 2-[({[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2425879.png)
![N-[1-oxo-1-(2-propanoylhydrazinyl)propan-2-yl]adamantane-1-carboxamide](/img/structure/B2425881.png)
